(Butylazanediyl)dimethanol
Overview
Description
(Butylazanediyl)dimethanol is a chemical compound that belongs to the class of azanes. It is commonly used in scientific research as a reagent and has shown promising results in various studies.
Scientific Research Applications
1. Metal Cluster Chemistry and Magnetization
(Butylazanediyl)dimethanol has been utilized in metal cluster chemistry, specifically in the synthesis of heterometallic carboxylate clusters. For example, tert-butylacetate, used alongside pyridine-2,6-dimethanol, facilitated the creation of [Cu4Ln8(OH)6(NO3)2(O2CCH2Bu(t))16(pdm)4] clusters with novel structures and slow magnetization relaxation, particularly in the {Cu(II)4Dy(III)8} member (Dermitzaki et al., 2015).
2. Dental Applications
In dental research, polymethyl methacrylate (PMMA) processed with tricyclodecane dimethanol diacrylate (TCDDMDA) comonomer, related to (Butylazanediyl)dimethanol, showed improved properties. The copolymerization process resulted in higher degree of conversion (DC) and glass transition temperature (Tg), suggesting potential enhancements in the mechanical properties and biocompatibility of denture base acrylic resins (Ajay et al., 2020).
3. Pharmaceutical Synthesis
(Butylazanediyl)dimethanol compounds have been synthesized and evaluated for their inhibitory activities against various enzymes. For instance, benzylamines were generated using iron-catalyzed direct amination of benzyl alcohols, a process relevant for pharmaceutical compound synthesis (Yan et al., 2016).
4. Inhibitors of Glycosidases
Research involving the synthesis and evaluation of (Butylazanediyl)dimethanol derivatives has explored their potential as inhibitors of testicular ceramide-specific glucosyltransferase and β-glucosidase 2, indicating possible applications in male contraception and other therapeutic areas (Lee et al., 2012).
5. Catalysis
The compound has been studied in catalytic contexts, such as in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid using phase transfer catalysts (Lu, 2014). Additionally, in hyaluronan modification, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used for grafting propylamine and butylamine to HA, enhancing its rheological properties for biomedical applications (Petta et al., 2016).
6. Biomaterials
The chemical structure and physical properties of segmented polyurethanes containing (Butylazanediyl)dimethanol derivatives have been investigated for their blood compatibility, indicating their potential as biomaterials (Takahara et al., 1991).
properties
IUPAC Name |
[butyl(hydroxymethyl)amino]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-2-3-4-7(5-8)6-9/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBDVSDHGPWRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623355 | |
Record name | (Butylazanediyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butylazanediyl)dimethanol | |
CAS RN |
18936-93-1 | |
Record name | (Butylazanediyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.